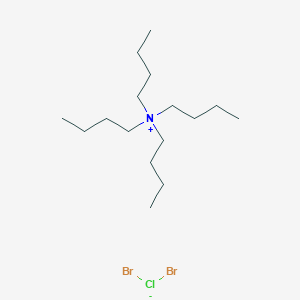

Tetrabutylammonium Dibromochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

InChI |

InChI=1S/C16H36N.Br2Cl/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCNDUNMPYESRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Cl-](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634535 | |

| Record name | PUBCHEM_23500174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64531-21-1 | |

| Record name | PUBCHEM_23500174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Dibromochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Tetrabutylammonium Dibromochloride and Related Polyhalides

Introduction

Tetrabutylammonium (B224687) salts are a class of quaternary ammonium (B1175870) compounds with wide applications in organic synthesis, electrochemistry, and materials science. Their utility often stems from their solubility in organic solvents and their ability to act as phase-transfer catalysts. The nature of the anionic counterion significantly influences the physicochemical properties and reactivity of these salts. This guide focuses on the physicochemical properties of Tetrabutylammonium Dibromochloride and its analogues.

Physicochemical Properties

The following tables summarize the known physicochemical properties of Tetrabutylammonium Dichlorobromide, Tetrabutylammonium Bromide, and Tetrabutylammonium Tribromide.

Table 1: General Physicochemical Properties

| Property | Tetrabutylammonium Dichlorobromide | Tetrabutylammonium Bromide | Tetrabutylammonium Tribromide |

| Molecular Formula | C₁₆H₃₆BrCl₂N[1][2] | C₁₆H₃₆BrN[3][4] | C₁₆H₃₆Br₃N[5] |

| Molecular Weight | 393.28 g/mol [1] | 322.37 g/mol [3][4] | 482.18 g/mol [5] |

| Appearance | Light yellow to yellow to green powder to crystal[1] | White crystalline powder[3] | Pale orange solid[6] |

| Melting Point | Not available | 102-106 °C[3] | 71-76 °C[6] |

Table 2: Solubility Data

| Solvent | Tetrabutylammonium Bromide Solubility |

| Water | 600 g/L at 20 °C[3] |

| Ethanol | Soluble |

| Acetone | Soluble[3] |

| Chloroform | Soluble |

| Diethyl Ether | Soluble[3] |

| Benzene | Slightly soluble[3] |

Table 3: Stability and Reactivity

| Compound | Stability | Incompatible Materials |

| Tetrabutylammonium Bromide | Stable under normal conditions. Hygroscopic.[3] | Strong oxidizing agents.[3] |

| Tetrabutylammonium Tribromide | Stable under normal conditions. | Strong oxidizing agents. |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, the following are general methodologies for determining the key physicochemical properties of quaternary ammonium salts.

Melting Point Determination

The melting point of a quaternary ammonium salt can be determined using the capillary method.[7][8]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.[7][9] For a pure substance, this range is typically narrow.

Solubility Determination

The solubility of a quaternary ammonium salt in various solvents can be determined by the equilibrium saturation method.

-

Procedure: An excess amount of the solid salt is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove undissolved solid. A known aliquot of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved salt is determined gravimetrically.

Stability Assessment

The stability of quaternary ammonium salts can be assessed under various conditions (e.g., temperature, humidity, light).

-

Thermal Stability: Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of the salt.

-

Hygroscopicity: The tendency of the material to absorb moisture can be evaluated by storing a pre-weighed sample in a controlled humidity environment and monitoring its weight change over time.

-

Chemical Stability: The stability in the presence of other chemicals, such as oxidizing agents, can be tested by mixing the salt with the substance of interest and monitoring for any changes in appearance, composition (e.g., by chromatography or spectroscopy), or thermal properties.[10]

Visualizations

Structural Relationships

The following diagram illustrates the relationship between this compound and its common bromide and tribromide analogues. The core tetrabutylammonium cation remains the same, while the anionic component varies.

Experimental Workflow

The following diagram outlines a general experimental workflow for the physicochemical characterization of a novel quaternary ammonium salt like this compound.

Conclusion

While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its expected physicochemical properties through a comparative analysis of its close analogues, Tetrabutylammonium Bromide and Tetrabutylammonium Tribromide. The provided general experimental protocols offer a starting point for researchers aiming to characterize this and other novel quaternary ammonium salts. Further experimental investigation is necessary to fully elucidate the properties of this compound.

References

- 1. Tetrabutylammonium Dichlorobromide | CymitQuimica [cymitquimica.com]

- 2. Tetrabutylammonium Dichlorobromide | C16H36BrCl2N | CID 6399486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]

- 4. Tetrabutylammonium Bromide | C16H36N.Br | CID 74236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrabutylammonium tribromide | C16H36Br3N | CID 2723680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Thermal Stability of Tetrabutylammonium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tetrabutylammonium (B224687) (TBA) salts, a critical consideration for their application in research, pharmaceutical development, and various chemical processes. Understanding the thermal decomposition behavior of these quaternary ammonium (B1175870) salts is paramount for ensuring safety, predicting shelf-life, and defining processing limits. This document consolidates quantitative data, details experimental protocols for thermal analysis, and visualizes key decomposition pathways and analytical workflows.

Introduction to Tetrabutylammonium Salts and Their Thermal Stability

Tetrabutylammonium (TBA) salts are a class of quaternary ammonium compounds characterized by a central nitrogen atom bonded to four butyl groups, with an associated anion. Their utility spans a wide range of applications, including as phase-transfer catalysts, electrolytes, and active pharmaceutical ingredients. The thermal stability of TBA salts is a crucial property that dictates their suitability for applications involving elevated temperatures. Decomposition of these salts can lead to loss of efficacy, formation of undesirable byproducts, and potential safety hazards. The primary thermal degradation pathway for tetrabutylammonium salts is the Hofmann elimination reaction, which results in the formation of tributylamine (B1682462) and 1-butene. However, the specific decomposition temperature and the potential for other degradation mechanisms are significantly influenced by the nature of the counter-anion.

Quantitative Thermal Stability Data

The thermal stability of various tetrabutylammonium salts has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key thermal decomposition parameters reported in the literature. It is important to note that decomposition temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

| Tetrabutylammonium Salt | Anion | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Heating Rate (°C/min) | Atmosphere | Reference |

| Tetrabutylammonium Bromide (TBAB) | Br⁻ | ~195 (2% mass loss) | ~268 | 10 | Nitrogen | [1] |

| Tetrabutylammonium Chloride | Cl⁻ | ~177 (initial loss) | ~227 | 1 | Nitrogen | [2] |

| Tetrabutylammonium Tetrafluoroborate | BF₄⁻ | ~340 | - | 10 | Nitrogen | [3] |

| Tetrabutylammonium Hexafluorophosphate | PF₆⁻ | ~388 | - | 10 | - | [4] |

| Tetrabutylammonium Perchlorate | ClO₄⁻ | >300 | - | 10 | Nitrogen | [5] |

Note: The reported values are sourced from different studies and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.

Decomposition Mechanisms

The primary thermal decomposition pathway for tetrabutylammonium salts is the Hofmann elimination , an E2 elimination reaction.[6][7][8] In this mechanism, a base (often the anion of the salt itself or trace impurities) abstracts a β-hydrogen from one of the butyl chains, leading to the formation of a double bond (1-butene) and the departure of the neutral tributylamine leaving group.[9] The steric bulk of the tetrabutylammonium group favors the formation of the least substituted alkene (Hofmann's rule).[7][8]

The nature of the anion can influence the decomposition temperature. More nucleophilic anions can facilitate the Hofmann elimination at lower temperatures. Other decomposition pathways may also occur, particularly at higher temperatures or with specific anions, but the Hofmann elimination is generally considered the dominant mechanism for the initial thermal degradation of TBA salts.

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis is crucial for determining the thermal stability of tetrabutylammonium salts. The following sections provide generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), based on common practices in the field.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

Objective: To determine the onset and peak decomposition temperatures of a tetrabutylammonium salt.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer Pyris 1) is required.[2][10]

Materials:

-

Tetrabutylammonium salt sample (typically 5-15 mg).[6]

-

High-purity inert gas (e.g., nitrogen or argon).[10]

-

TGA sample pans (e.g., platinum or aluminum).

Procedure:

-

Sample Preparation: Accurately weigh 5-15 mg of the tetrabutylammonium salt into a tared TGA pan.[6] Ensure the sample is evenly distributed at the bottom of the pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-100 mL/min) to provide an inert atmosphere.[10]

-

Equilibrate the sample at a starting temperature, typically near ambient temperature (e.g., 25-30 °C).

-

-

Thermal Program:

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) versus temperature.

-

The onset decomposition temperature (T_onset) is typically determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.

-

The peak decomposition temperature (T_peak) is the temperature at which the rate of weight loss is at its maximum, determined from the peak of the derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition.

Objective: To determine the melting point and observe any other thermal transitions of a tetrabutylammonium salt.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 822e) is required.

Materials:

-

Tetrabutylammonium salt sample (typically 2-10 mg).

-

High-purity inert gas (e.g., nitrogen or argon).

-

DSC sample pans (e.g., aluminum, hermetically sealed if the sample is volatile).

Procedure:

-

Sample Preparation: Accurately weigh 2-10 mg of the tetrabutylammonium salt into a DSC pan and seal it.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

Equilibrate the sample at a starting temperature below any expected transitions.

-

-

Thermal Program:

-

A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature.

-

Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from the second heating scan is often used for analysis of melting and glass transitions.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (T_m) is typically determined as the peak temperature of the endothermic melting transition.

-

Other thermal events, such as solid-solid transitions or crystallization, will appear as endothermic or exothermic peaks, respectively.

-

References

- 1. Vapor Pressure of Ionic Liquids with a Common Tetrabutylammonium Cation and Three Different Anions [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. byjus.com [byjus.com]

- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 9. Ch22: Hofmann elimination [chem.ucalgary.ca]

- 10. electrochem.org [electrochem.org]

- 11. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Solubility of Tetrabutylammonium Halides in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrabutylammonium (B224687) Halides and Their Solubility

Tetrabutylammonium salts are quaternary ammonium (B1175870) compounds characterized by a central nitrogen atom bonded to four butyl groups. The nature of the anionic counterpart significantly influences their physical and chemical properties, including solubility. The large, nonpolar tetrabutylammonium cation generally imparts solubility in organic solvents, while the anionic halide contributes to polarity and potential solubility in protic solvents. Understanding the solubility of these salts is critical for their application as phase-transfer catalysts, electrolytes, and reagents in a wide array of chemical syntheses and formulations.

Solubility Data of Tetrabutylammonium Halides

The following table summarizes the available quantitative and qualitative solubility data for Tetrabutylammonium Bromide (TBAB) and Tetrabutylammonium Chloride (TBAC) in various organic solvents.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Citation |

| Tetrabutylammonium Bromide (TBAB) | Water | 20 | ~600 g/L | Quantitative | [1][2] |

| Dichloromethane | Ambient | Soluble | Qualitative | [1] | |

| Ethanol | Ambient | Soluble | Qualitative | [1] | |

| Acetone | Ambient | Soluble | Qualitative | [3][4] | |

| Diethyl Ether | Ambient | Soluble | Qualitative | [3][4] | |

| Toluene | Ambient | Slightly Soluble | Qualitative | [1] | |

| Benzene | Ambient | Slightly Soluble | Qualitative | [3][4] | |

| Benzene | 25 - 50 | Data measured but not specified | - | [5][6] | |

| Tetrabutylammonium Chloride (TBAC) | Water | 100 | Very Soluble | Qualitative | [7] |

| Water | Ambient | Difficulty Soluble / Limited | Qualitative | [7][8] | |

| Ethanol | 78 | Very Soluble | Qualitative | [7] | |

| Ethanol | Ambient | Soluble | Qualitative | [8][9] | |

| Chloroform | Ambient | Easily Soluble | Qualitative | [9] | |

| Acetone | Ambient | Easily Soluble | Qualitative | [8][9] | |

| Dimethylformamide | 50 | 320 g / 100 g solvent | Quantitative | [7] | |

| Benzene | Ambient | Slightly Soluble | Qualitative | [9] | |

| Diethyl Ether | Ambient | Difficulty Soluble | Qualitative | [7] |

Experimental Protocol for Solubility Determination

The following section details a standard isothermal equilibrium method for accurately determining the solubility of a solid compound, such as a tetrabutylammonium salt, in an organic solvent.

3.1. Materials and Equipment

-

Tetrabutylammonium salt (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or magnetic stirrer with hot plate

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

3.2. Procedure

-

Sample Preparation: Add an excess amount of the tetrabutylammonium salt to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant, specified temperature for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure no undissolved particles are transferred, carefully draw the supernatant (the saturated solution) using a syringe and pass it through a syringe filter into a clean, pre-weighed vial.

-

Quantification of Dissolved Solute:

-

Gravimetric Method: Weigh the vial containing the filtered saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again. The difference between the final and initial vial weights gives the mass of the dissolved solute.

-

-

Calculation: The solubility can be expressed in various units, such as g/L, g/100g of solvent, or molality.

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

-

Solubility ( g/100g solvent) = (Mass of residue (g)) / (Mass of solvent (g)) * 100

-

The mass of the solvent is determined by the difference between the mass of the filtered solution and the mass of the residue.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining solubility.

Caption: Experimental workflow for determining solid-liquid solubility.

References

- 1. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. Tetrabutylammonium bromide CAS#: 1643-19-2 [m.chemicalbook.com]

- 4. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tetrabutylammonium chloride [chemister.ru]

- 8. CAS 37451-68-6: Tetrabutylammonium chloride | CymitQuimica [cymitquimica.com]

- 9. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]

A Technical Guide to the Crystalline Structure of Tetrabutylammonium Mixed Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystalline structure of tetrabutylammonium (B224687) (TBA) mixed halides. The focus is on presenting quantitative crystallographic data, detailing experimental methodologies for structure determination, and visualizing key experimental workflows and structural relationships. While comprehensive crystallographic data for a wide range of simple TBA mixed halide solid solutions are not extensively available in the public domain, this guide synthesizes the information available for mixed halide clathrate systems and complex co-crystals.

Introduction to Tetrabutylammonium Halides and Mixed Halide Systems

Tetrabutylammonium salts are quaternary ammonium (B1175870) compounds with the formula [N(C₄H₉)₄]⁺X⁻, where X⁻ is a halide anion (F⁻, Cl⁻, Br⁻, I⁻). These salts are widely used in organic synthesis as phase-transfer catalysts. Their bulky, non-polar cation and anionic halide component lead to interesting and complex crystalline structures.

A "mixed halide" crystal in this context refers to a crystalline solid that contains more than one type of halide anion within its lattice. These can exist as solid solutions, where one halide ion substitutes another within the same crystal lattice, or as more complex structures like co-crystals and clathrate hydrates where different halides are present. The study of these mixed halide systems is crucial for understanding how the variation in anionic composition can influence the physical and chemical properties of the material.

Crystalline Structure of a Pure Tetrabutylammonium Halide: Anhydrous Tetrabutylammonium Iodide

To establish a baseline for comparison with mixed halide systems, the crystallographic data for anhydrous tetrabutylammonium iodide (TBAI) is presented.

Table 1: Crystallographic Data for Anhydrous Tetrabutylammonium Iodide (TBAI)

| Parameter | Value |

| Chemical Formula | C₁₆H₃₆IN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.2806 |

| b (Å) | 14.1864 |

| c (Å) | 19.5951 |

| α (°) | 90 |

| β (°) | 111.149 |

| γ (°) | 90 |

| Volume (ų) | 3702.4 |

| Z | 8 |

| Temperature (K) | Not specified |

Crystalline Structure of Tetrabutylammonium Mixed Halide Systems

Direct crystallographic data for simple solid solutions of tetrabutylammonium mixed halides are scarce. However, research on mixed halide clathrate hydrates and complex co-crystals provides valuable insights into the structural behavior of these systems.

A notable example of a tetrabutylammonium mixed halide system is the study of (TBAB + TBAC) mixed semiclathrate hydrates. These studies reveal that the crystal structure and thermal stability of these hydrates are dependent on the ratio of the halide anions.

The investigation of these mixed hydrates was primarily conducted using powder X-ray diffraction (PXRD) and thermal analysis. It was found that tetragonal mixed hydrates form as a single crystal phase across almost all compositions, while orthorhombic mixed hydrates form as eutectic crystals with orthorhombic TBAB hydrate (B1144303) at higher TBAB mole fractions.[1] The thermal stabilities of the tetragonal mixed hydrates are influenced by the hydration number, which in turn is affected by the halide ratio.[1]

While detailed crystallographic tables for a range of Br/Cl ratios are not provided in the literature, the studies indicate a continuous variation of the lattice parameters with the composition, which is characteristic of solid solution formation within the hydrate structure.

A detailed single-crystal X-ray diffraction study has been performed on a co-crystal of tetrabutylammonium bromide with 1,2-diiodo-3,4,5,6-tetrafluorobenzene and dichloromethane (B109758). This provides a well-defined example of a crystal structure containing a tetrabutylammonium cation in a mixed halide environment (in this case, bromide and iodide moieties from different molecules).

The crystallization of a 1:1 molar solution of tetrabutylammonium bromide (n-Bu₄NBr) and 1,2-diiodo-3,4,5,6-tetrafluorobenzene (o-DITFB) from dichloromethane resulted in the formation of a halogen-bonded co-crystal.[2] The asymmetric unit of this crystal contains two tetrabutylammonium cations, two distinct bromide ions, two o-DITFB molecules, and one molecule of the solvent.[2]

Table 2: Crystallographic Data for the Co-crystal of Tetrabutylammonium Bromide, 1,2-Diiodo-3,4,5,6-tetrafluorobenzene, and Dichloromethane

| Parameter | Value |

| Chemical Formula | 2(C₁₆H₃₆N⁺) · 2(Br⁻) · 2(C₆F₄I₂) · CH₂Cl₂ |

| Molar Mass ( g/mol ) | 1533.38 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.1654(3) |

| b (Å) | 13.5681(3) |

| c (Å) | 17.0673(4) |

| α (°) | 98.719(2) |

| β (°) | 108.825(2) |

| γ (°) | 94.018(2) |

| Volume (ų) | 2795.00(11) |

| Z | 2 |

| Temperature (K) | 200(2) |

Experimental Protocols

The determination of the crystalline structure of tetrabutylammonium mixed halides relies on established techniques, primarily single-crystal and powder X-ray diffraction.

The synthesis of tetrabutylammonium halides is typically achieved through the alkylation of tributylamine (B1682462) with the corresponding butyl halide. For mixed halide crystals, co-crystallization from a solution containing a mixture of the desired tetrabutylammonium halides is a common approach.

A General Protocol for Single Crystal Growth by Slow Evaporation:

-

Preparation of the Solution: Dissolve the tetrabutylammonium halide or a mixture of halides in a suitable solvent (e.g., ethanol, dichloromethane, or a solvent mixture) to create a saturated or near-saturated solution. For co-crystals, the components are typically dissolved in stoichiometric ratios.

-

Filtration: Filter the solution through a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization: Transfer the filtered solution to a clean vial. The vial is then loosely capped or covered with a perforated film to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Crystal Harvesting: Once single crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[3]

Typical SC-XRD Experimental Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4] For air- or moisture-sensitive crystals, this is done under an inert atmosphere.[5]

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms.[5] The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[5] The crystal is rotated, and a series of diffraction images are collected by a detector.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods like direct methods or the Patterson method.[5]

-

Structure Refinement: The initial atomic model is refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model.[5] This results in the final, precise crystal structure, including bond lengths, bond angles, and atomic displacement parameters.

PXRD is a rapid analytical technique used for phase identification of crystalline materials and can also provide information on unit cell dimensions.[6] It is particularly useful for analyzing polycrystalline samples and mixtures.[7]

Typical PXRD Experimental Procedure:

-

Sample Preparation: The crystalline material is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder in the powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern, which is a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline phase(s) present in the sample.[7] The experimental pattern is compared to databases of known diffraction patterns (such as the ICDD database) for phase identification.[8]

-

Lattice Parameter Refinement: For a known phase, the positions of the diffraction peaks can be used to refine the unit cell parameters of the crystal lattice.

Visualizations

Conclusion

The study of the crystalline structure of tetrabutylammonium mixed halides reveals a complex and fascinating area of solid-state chemistry. While detailed crystallographic data for simple mixed halide solid solutions are not widely reported, the analysis of mixed halide clathrate hydrates and complex co-crystals provides significant insights into their structural behavior. The formation of solid solutions in clathrate hydrates and the specific halogen bonding observed in co-crystals demonstrate the subtle interplay of ionic size, hydrogen bonding, and other non-covalent interactions in dictating the final crystal structure.

The experimental protocols for the synthesis and structural characterization of these compounds are well-established, with single-crystal and powder X-ray diffraction being the cornerstone techniques. Further research focusing on the synthesis and crystallographic analysis of a systematic series of simple tetrabutylammonium mixed halide salts would be highly valuable to provide a more complete understanding of their structure-property relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 8. imf.ucmerced.edu [imf.ucmerced.edu]

An In-depth Technical Guide to the Formation of Tetrabutylammonium Dibromochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) dibromochloride ([NBu₄][Br₂Cl]) is a quaternary ammonium (B1175870) polyhalide salt. This technical guide provides a comprehensive overview of its formation mechanism, a detailed experimental protocol for its synthesis, and a summary of its key characteristics. The synthesis involves the reaction of tetrabutylammonium chloride with bromine monochloride, resulting in the formation of the dibromochloride anion. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this compound as a reagent or starting material.

Introduction

Quaternary ammonium polyhalides are a class of compounds that have garnered significant interest due to their diverse applications as halogenating agents, electrolytes, and catalysts. Their reactivity and physical properties can be finely tuned by modifying the cation and the polyhalide anion. Tetrabutylammonium dibromochloride is a mixed polyhalide, containing both bromine and chlorine atoms in the anion. The large, non-coordinating tetrabutylammonium cation stabilizes the [Br₂Cl]⁻ anion, allowing for its isolation and use as a reagent.

Mechanism of Formation

The formation of this compound proceeds through a Lewis acid-base reaction. The chloride ion (Cl⁻) from tetrabutylammonium chloride acts as a Lewis base, donating a pair of electrons to the bromine atom of the bromine monochloride (BrCl) molecule, which acts as a Lewis acid. This interaction leads to the formation of the linear triatomic dibromochloride anion ([Br-Br-Cl]⁻).

The reaction can be represented as follows:

[NBu₄]⁺Cl⁻ + BrCl → [NBu₄]⁺[Br₂Cl]⁻

The polarization of the Br-Cl bond in bromine monochloride (δ+Br-Clδ-) facilitates the nucleophilic attack by the chloride ion on the bromine atom.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on the reaction described by Sonnenberg and general procedures for preparing similar polyhalides.

Materials:

-

Tetrabutylammonium chloride ([NBu₄]Cl), anhydrous

-

Bromine monochloride (BrCl)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrabutylammonium chloride (1.00 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine monochloride (1.00 eq) in anhydrous dichloromethane to the stirred solution of tetrabutylammonium chloride. A color change to bright orange is expected.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under reduced pressure to obtain a solid or oily residue.

-

Wash the residue with anhydrous diethyl ether to remove any unreacted starting materials.

-

Decant the diethyl ether and dry the resulting solid product under vacuum.

-

The product, this compound, should be stored under an inert atmosphere and protected from light and moisture.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table summarizes expected and comparative quantitative data based on the synthesis of similar polyhalide salts.

| Parameter | Expected/Comparative Value | Notes |

| Molar Mass | 393.22 g/mol | Calculated for C₁₆H₃₆Br₂ClN. |

| Appearance | Bright orange solid | Based on the description of the reaction mixture. Polyhalide salts are typically colored. |

| Yield | > 80% | Expected high yield based on the ionic association reaction. |

| Raman Spectroscopy | ν(Br-Br): ~240-260 cm⁻¹ν(Br-Cl): ~180-200 cm⁻¹ | Expected characteristic stretching frequencies for the [Br₂Cl]⁻ anion. The exact positions may vary depending on the crystal packing and cation-anion interactions. The symmetric stretch of the Br-Br bond is expected to be strong. |

| UV-Vis Spectroscopy | λmax: ~270 nm and ~330 nm | Polyhalide anions typically exhibit strong absorptions in the UV region corresponding to σ → σ* transitions. |

| Melting Point | Not reported | Expected to be a low-melting solid, characteristic of many tetrabutylammonium salts. |

| Solubility | Soluble in polar aprotic solvents (e.g., CH₂Cl₂, CH₃CN) | The large organic cation imparts solubility in organic solvents. |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is a source of reactive halogens and should be considered corrosive and an oxidizing agent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The compound is likely moisture-sensitive and should be stored under an inert atmosphere.

Conclusion

This technical guide provides a detailed overview of the formation, synthesis, and expected properties of this compound. The straightforward Lewis acid-base mechanism allows for a high-yielding synthesis from readily available starting materials. The information presented herein is intended to facilitate the preparation and application of this versatile polyhalide reagent in various fields of chemical research and development. Further characterization of this compound is encouraged to expand upon the data provided.

Quantum Mechanical Insights into Tetrabutylammonium Tribromide Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum mechanical studies of tetrabutylammonium (B224687) tribromide (TBATB) reactions, with a focus on its application as a brominating agent. The document summarizes key computational findings, details relevant experimental protocols, and visualizes reaction mechanisms to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction to Tetrabutylammonium Tribromide (TBATB)

Tetrabutylammonium tribromide is a stable, crystalline solid that serves as a convenient and safe source of bromine for various organic synthesis applications.[1] It is often preferred over elemental bromine due to its ease of handling and precise stoichiometry.[2] TBATB has been effectively used in the bromination of a wide range of organic substrates, including phenols, anilines, alkenes, and ketones.[3] Understanding the underlying reaction mechanisms at a quantum mechanical level is crucial for optimizing reaction conditions, predicting selectivity, and designing novel synthetic routes.

Quantum Mechanical Studies of TBATB Reaction Mechanisms

Recent computational studies, primarily using Density Functional Theory (DFT), have shed light on the mechanism of TBATB-mediated bromination, challenging earlier assumptions and providing a more nuanced understanding of the active brominating species and the origins of regioselectivity.

A pivotal quantum mechanical study investigated the high para-regioselectivity observed in the bromination of phenol (B47542) using TBATB. The study computationally explored two main hypotheses: one where the free tribromide anion (Br₃⁻) is the active brominating species, and an alternative where the undissociated TBATB ion pair is the active agent.

Initial hypotheses suggested that the free Br₃⁻ anion acts as the electrophile. However, quantum mechanical calculations revealed that the Lowest Unoccupied Molecular Orbital (LUMO) energy of the Br₃⁻ anion is significantly high (3.07 eV), making it an unlikely candidate for an active brominating species in reactions that proceed at room temperature.

Further investigation into the reaction energy profile of the Br₃⁻ anion with phenol showed a continuous increase in energy as the C-Br bond distance decreases, which does not support this pathway.

A more compelling model emerged from the analysis of the undissociated TBATB entity as the active brominating species. For computational efficiency, the tetrabutylammonium cation was simplified to the tetramethylammonium (B1211777) (TMA⁺) cation. Calculations of the TMABr₃ complex revealed that a cyclic association between the TMA⁺ cation and the tribromide anion is energetically more stable by 13.42 kcal/mol compared to a linear association. This cyclic structure also has a significantly lower LUMO energy, making it a more plausible electrophile.

The following table summarizes the key quantitative data from the quantum mechanical modeling of the bromination of phenol with TMABr₃ as a model for TBATB.

| Parameter | Species/Transition State | Calculated Value |

| LUMO Energy | Free Br₃⁻ anion | 3.07 eV |

| LUMO Energy | Linear TMABr₃ | 0.41 eV |

| LUMO Energy | Cyclic TMABr₃ | -0.34 eV |

| Relative Energy of TMABr₃ Isomers | Cyclic vs. Linear | -13.42 kcal/mol |

| Estimated Activation Energy (Para) | Phenol + TMABr₃ → Para-product | ~25 kcal/mol |

| Estimated Activation Energy (Ortho) | Phenol + TMABr₃ → Ortho-product | ~45 kcal/mol |

The computational results provide a clear explanation for the observed para-regioselectivity. The activation energy for the ortho-bromination is approximately 20 kcal/mol higher than that for the para-bromination. This significant energy barrier difference strongly favors the formation of the para-substituted product.

The transition state calculations for the para-bromination reveal that the Br-3 atom of the TMABr₃ complex approaches the para-carbon of the phenol ring at an almost 90° angle, which allows for optimal orbital interaction. Furthermore, electrostatic potential energy and electron density maps indicate a non-covalent interaction between the oxygen of the phenol and a hydrogen atom on the nearest methyl group of the TMA⁺ cation. This interaction helps to anchor the reagent in a position that favors bromination at the para position.

Visualizing the Reaction Pathway and Computational Workflow

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanism and the computational workflow employed in these quantum mechanical studies.

Caption: Proposed mechanism for the para-bromination of phenol with TBATB.

Caption: Computational workflow for analyzing TBATB reactions.

Experimental Protocols for TBATB Bromination

The following are detailed methodologies for key bromination reactions using TBATB, as cited in the literature.

This protocol describes a general method for the selective bromination of pyrrole (B145914) derivatives.

Materials:

-

2-substituted pyrrole (1.0 equiv)

-

Tetrabutylammonium tribromide (TBATB) (1.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the 2-substituted pyrrole (0.1 mmol, 1.0 equiv) in 3.0 mL of CH₂Cl₂.

-

Add TBATB (0.1 mmol, 1.0 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

-

Quench the reaction with Na₂SO₃ solution.

-

Add saturated NaHCO₃ solution.

-

Extract the crude product with CH₂Cl₂.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product mixture.

Caption: Experimental workflow for the bromination of pyrroles using TBATB.

This protocol offers an environmentally friendly approach to bromination using TBATB under thermal or microwave conditions.[4]

Materials:

-

Substrate (e.g., aniline, phenol) (2 mmol)

-

TBATB (2 mmol)

Procedure (Thermal Conditions):

-

Take a homogeneous mixture of the substrate (2 mmol) and TBATB (2 mmol) in a petri dish.

-

Mix the reaction mixture thoroughly.

-

Place the petri dish in a pre-heated hot air oven at 60-70°C.

-

Monitor the progress of the reaction by thin-layer chromatography.

-

Upon completion, proceed with standard workup and purification.

Procedure (Microwave Conditions):

-

Take a homogeneous mixture of the substrate (2 mmol) and TBATB (2 mmol) in a 50 mL round-bottomed flask.

-

Mix the reaction mixture thoroughly.

-

Cover the neck of the flask with a small funnel.

-

Place the reaction mixture inside a microwave oven and irradiate at a controlled power (e.g., P-40, corresponding to ~90°C).

-

Monitor the progress of the reaction by thin-layer chromatography.

-

Upon completion, proceed with standard workup and purification.

Conclusion

Quantum mechanical studies have provided significant insights into the reaction mechanisms of tetrabutylammonium tribromide, particularly in its role as a brominating agent. The computational evidence strongly suggests that the undissociated TBATB ion pair, rather than the free tribromide anion, is the active electrophile in the bromination of electron-rich aromatic systems like phenol. This understanding, supported by calculated activation energies that rationalize the observed high para-regioselectivity, is invaluable for the predictive design of chemical reactions. The detailed experimental protocols provided herein offer practical guidance for the application of TBATB in organic synthesis. The continued synergy between computational and experimental chemistry will undoubtedly lead to further advancements in the development of efficient, selective, and environmentally benign synthetic methodologies.

References

An In-depth Technical Guide to Theoretical Calculations for Tetrabutylammonium Halide Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) (TBA) halides (TBA-X, where X = F, Cl, Br, I) are quaternary ammonium (B1175870) salts widely utilized in various chemical and pharmaceutical applications. Their roles range from phase-transfer catalysts and electrolytes to components of ionic liquids and therapeutic agents. The interaction between the bulky, non-polar tetrabutylammonium cation and the halide anion is a subject of significant interest, as it governs the physicochemical properties and reactivity of these compounds. Understanding the nature and strength of this ion pairing is crucial for designing new applications and optimizing existing ones.

Theoretical calculations, particularly those based on quantum mechanics, have emerged as powerful tools for elucidating the intricacies of these non-covalent interactions. This guide provides a comprehensive overview of the theoretical methodologies employed to study tetrabutylammonium halide complexes, alongside relevant experimental protocols for validation.

Theoretical Methodologies

The accurate theoretical description of the interaction between the tetrabutylammonium cation and a halide anion requires methods that can properly account for non-covalent interactions, particularly dispersion forces and electrostatics. Density Functional Theory (DFT) is the most common and practical approach for systems of this size.

Recommended DFT Functionals

The choice of the DFT functional is critical for obtaining reliable results. For non-covalent interactions, especially in ion-pair systems, functionals that include dispersion corrections are essential. Based on benchmark studies of similar non-covalent and ion-π interactions, the following classes of functionals are recommended[1][2][3][4][5]:

-

Dispersion-Corrected Hybrid Functionals: These functionals, such as PBE0-D3 and B3LYP-D3 , offer a good balance between computational cost and accuracy for ion-pair interactions. The D3 dispersion correction is crucial for capturing the long-range attractive forces.

-

Double-Hybrid Functionals: Functionals like PWPB95-D4 and revDSD-PBEP86-D4 have shown excellent performance for ion-π interactions and are expected to be highly accurate for the studied systems, albeit at a higher computational cost[1]. The D4 dispersion model can offer improvements over D3 for charge-dependent interactions[1].

-

Range-Separated Hybrid Functionals: Functionals like ωB97X-D are also a good choice as they are specifically designed to handle non-covalent interactions.

Choice of Basis Sets

The selection of an appropriate basis set is equally important. For calculations involving anions and non-covalent interactions, diffuse functions are necessary to accurately describe the electron density far from the nucleus.

-

Pople-style basis sets: 6-311++G(d,p) is a commonly used basis set that provides a good starting point for these systems[6][7]. The double plus signs indicate the presence of diffuse functions on both heavy atoms and hydrogens.

-

Correlation-consistent basis sets: For higher accuracy and benchmark studies, the augmented correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended. It is important to check for basis set convergence by performing calculations with progressively larger basis sets (e.g., aug-cc-pVQZ) to ensure the results are not dependent on the basis set size[8][9].

Data Presentation

The following tables summarize key quantitative data from theoretical calculations on tetrabutylammonium halide complexes. These values are typically calculated for the gas phase to isolate the intrinsic interaction between the ions.

Table 1: Calculated Gas-Phase Interaction Energies (kcal/mol) of Tetrabutylammonium Halide Complexes

| Complex | DFT Method | Basis Set | Interaction Energy (kcal/mol) | Reference |

| TBA-F | B3LYP-D3BJ | 6-311++G(2d,2p) | Value not found | [10] |

| TBA-Cl | B3LYP-D3BJ | 6-311++G(2d,2p) | Value not found | [10] |

| TBA-Br | B3LYP-D3BJ | 6-311++G(2d,2p) | Value not found | [10] |

| TBA-I | B3LYP | 6-311G(d,p) | Value not found | [6] |

Table 2: Calculated and Experimental Geometric Parameters of Tetrabutylammonium Halide Complexes

| Complex | Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |

| TBA-Cl | N-Cl distance | Value not found | - | |

| TBA-Br | N-Br distance | Value not found | - | |

| TBA-I | N-I distance | Value not found | - |

Note: Specific calculated bond lengths for the full TBA-halide series were not found in the searched literature. Experimental gas-phase bond lengths are generally not available for these complexes.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in Tetrabutylammonium Halide Complexes

| Complex | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

| TBA-I | C-N stretch | Value not found | Value not found | |

| TBA-I | C-H stretch | Value not found | Value not found |

Note: A systematic study of the vibrational frequencies for the entire TBA-halide series was not found in the searched literature.

Experimental Protocols

Experimental validation is crucial for assessing the accuracy of theoretical calculations. The primary experimental observable for ion-pair interactions is the binding or association constant (Ka), which is related to the Gibbs free energy of binding (ΔG).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Detailed Protocol for ITC Measurement of TBA-Halide Binding:

-

Sample Preparation:

-

Prepare a solution of the tetrabutylammonium salt (e.g., tetrabutylammonium tetrafluoroborate) in a suitable non-coordinating solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 5-50 µM. This will be the "macromolecule" in the cell.

-

Prepare a solution of the halide salt (e.g., a crown ether complex of potassium halide) in the exact same buffer at a concentration 10-20 times that of the TBA salt solution. This will be the "ligand" in the syringe.

-

It is critical that both solutions are in identical buffers to minimize heats of dilution[11]. If DMSO is used, its concentration must be matched precisely[11].

-

Degas both solutions prior to the experiment to prevent air bubbles[11].

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe with the solvent.

-

Fill the reference cell with the solvent.

-

Load the TBA salt solution into the sample cell (typically ~200-300 µL).

-

Load the halide salt solution into the injection syringe (typically ~40-100 µL).

-

-

Titration:

-

Set the experiment temperature (e.g., 25 °C).

-

Perform a series of small injections (e.g., 2-10 µL) of the halide solution into the TBA solution, with sufficient time between injections for the system to reach equilibrium.

-

A control experiment, titrating the halide solution into the solvent alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of halide to TBA salt.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract Ka, ΔH, and n[12][13].

-

Nuclear Magnetic Resonance (NMR) Titration

NMR titration monitors the change in the chemical shift of specific protons on the host molecule (TBA cation) upon addition of the guest molecule (halide anion).

Detailed Protocol for NMR Titration:

-

Sample Preparation:

-

Prepare a stock solution of the tetrabutylammonium salt (the "host") in a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂) at a known concentration.

-

Prepare a stock solution of the halide salt (the "guest") in the same deuterated solvent at a much higher concentration (e.g., 10-20 times the host concentration).

-

To maintain a constant host concentration, it is best practice to prepare a series of NMR samples, each with the same concentration of the TBA salt but with increasing concentrations of the halide salt[14].

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample.

-

Monitor the chemical shift of the protons on the TBA cation that are most sensitive to the binding of the anion, which are typically the α-methylene protons adjacent to the nitrogen atom.

-

-

Data Analysis:

-

Plot the change in chemical shift (Δδ) of the monitored proton as a function of the guest concentration.

-

Fit the resulting binding isotherm using non-linear regression analysis to a 1:1 binding model to determine the association constant (Ka)[15][16]. It is crucial to use non-linear fitting rather than linearized methods like the Benesi-Hildebrand plot, which can introduce errors[15][17].

-

Mandatory Visualizations

Computational Workflow for Binding Energy Calculation

References

- 1. Benchmarking London dispersion corrected density functional theory for noncovalent ion–π interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benchmark Databases for Nonbonded Interactions and Their Use To Test Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Anion-Driven Influence of Tetrabutylammonium-Based Ionic Liquids on DNA Stability and Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basis set convergence of the binding energies of strongly hydrogen-bonded atmospheric clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. ccpn.ac.uk [ccpn.ac.uk]

- 15. kgroup.du.edu [kgroup.du.edu]

- 16. vingaarden.mono.net [vingaarden.mono.net]

- 17. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Regioselective Bromination of Aromatics with Tetrabutylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the regioselective bromination of aromatic compounds utilizing tetrabutylammonium (B224687) salts. These methods offer significant advantages over traditional bromination techniques, including enhanced regioselectivity, milder reaction conditions, and improved safety profiles by avoiding the direct use of hazardous liquid bromine. The protocols detailed below are intended for laboratory use by trained professionals.

Method 1: V₂O₅-H₂O₂ Promoted Bromination using Tetrabutylammonium Bromide (TBAB)

This environmentally favorable protocol achieves highly regioselective para-bromination of activated aromatic compounds. The system utilizes vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) to oxidize tetrabutylammonium bromide (TBAB), forming the active brominating species, believed to be the tribromide ion (Br₃⁻)[1][2][3]. The reaction proceeds under mild conditions with high yields[1][2][3].

Logical Workflow for V₂O₅-H₂O₂ Promoted Bromination

Caption: Experimental workflow for V₂O₅-H₂O₂ promoted bromination.

Quantitative Data

| Substrate | Product | Reaction Time (min) | Yield (%) | Regioselectivity (para:ortho) |

| Aniline | 4-Bromoaniline | 5 | 95 | Exclusive para |

| Phenol | 4-Bromophenol / 2,4-Dibromophenol / 2,4,6-Tribromophenol | 5-15 | 90-94 | Varies with equivalents of brominating agent |

| Acetanilide | 4-Bromoacetanilide | 10 | 92 | Exclusive para |

| Anisole | 4-Bromoanisole | 10 | 93 | >99:1 |

| Toluene | 4-Bromotoluene | 30 | 85 | 95:5 |

| Naphthalene | 1-Bromonaphthalene | 15 | 90 | Exclusive |

Data compiled from multiple sources, yields are for isolated products.

Experimental Protocol

Materials:

-

Aromatic substrate (1 mmol)

-

Tetrabutylammonium bromide (TBAB) (1.1 mmol)

-

Vanadium pentoxide (V₂O₅) (0.1 mmol)

-

30% Hydrogen peroxide (H₂O₂) (1.5 mmol)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of V₂O₅ (0.1 mmol) and TBAB (1.1 mmol) in a mixture of CH₃CN and H₂O (e.g., 3:1 v/v, 10 mL), cool the flask to approximately 5°C in an ice bath.

-

Slowly add 30% H₂O₂ (1.5 mmol) to the mixture. The solution should turn a reddish-brown color, indicating the formation of the active brominating species.

-

Add the aromatic substrate (1 mmol) to the reaction mixture.

-

Stir the reaction at 5°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to decompose any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure regioselective brominated aromatic compound.

Method 2: N-Bromosuccinimide (NBS) in Molten Tetrabutylammonium Bromide (TBAB)

This protocol is particularly effective for the para-selective monobromination of activated aromatics like phenols and anilines, often without the formation of di- or tri-brominated byproducts[4][5]. Molten TBAB acts as an ionic liquid, providing a polar reaction medium that facilitates the reaction[4]. The addition of montmorillonite (B579905) K-10 clay can accelerate the reaction for less reactive substrates[4].

Proposed Reaction Mechanism

Caption: Proposed mechanism for NBS bromination in molten TBAB.

Quantitative Data

| Substrate | Additive | Reaction Time (h) | Yield (%) | Regioselectivity (para:ortho) |

| Phenol | None | 0.5 | 95 | >99:1 |

| Aniline | None | 0.5 | 92 | >99:1 |

| Acetanilide | Montmorillonite K-10 | 2 | 90 | >99:1 |

| p-Cresol | None | 0.75 | 94 | Ortho-bromination |

| Anisole | Montmorillonite K-10 | 4 | 88 | >99:1 |

| N,N-Dimethylaniline | None | 0.5 | 93 | >99:1 |

Data compiled from multiple sources, yields are for isolated products.

Experimental Protocol

Materials:

-

Aromatic substrate (1 mmol)

-

N-Bromosuccinimide (NBS) (1.05 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.4 g)

-

Montmorillonite K-10 clay (optional, for less reactive substrates)

-

Ethyl acetate or other suitable organic solvent

-

Water

Procedure:

-

In a round-bottom flask, add the aromatic substrate (1 mmol) to solid TBAB (0.4 g).

-

Heat the mixture to 100°C with stirring. The TBAB will melt, forming a clear, viscous liquid in which the substrate dissolves.

-

Add NBS (1.05 mmol) in one portion to the molten mixture. For less reactive substrates, montmorillonite K-10 clay can be added at this stage.

-

Maintain the temperature at 100°C and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The mixture will solidify.

-

Add water to the flask and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with water and then with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure monobrominated product.

Method 3: Bromination with Tetrabutylammonium Tribromide (TBATB)

Tetrabutylammonium tribromide (TBATB) is a stable, solid brominating agent that offers high para-selectivity for the bromination of activated aromatics such as phenols and anilines[6][7]. It is considered a safer and more convenient alternative to liquid bromine. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating[6].

Proposed Electrophilic Substitution Pathway

Caption: Electrophilic substitution using TBATB.

Quantitative Data

| Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (para:ortho) |

| Phenol | Dichloromethane (B109758) | 20 | 1 | 95 | >99:1 |

| Aniline | Dichloromethane | 20 | 0.5 | 98 | >99:1 |

| N,N-Dimethylaniline | Dichloromethane | 20 | 0.5 | 96 | >99:1 |

| Anisole | Chloroform (B151607) | 25 | 2 | 92 | >99:1 |

| Acetanilide | Chloroform | 25 | 4 | 90 | >99:1 |

| 2-Naphthol | Dichloromethane | 20 | 1 | 94 | 1-Bromo-2-naphthol |

Data compiled from multiple sources, yields are for isolated products.

Experimental Protocol

Materials:

-

Aromatic substrate (1 mmol)

-

Tetrabutylammonium tribromide (TBATB) (1.05 mmol)

-

Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the aromatic substrate (1 mmol) in dichloromethane (15 mL) in a round-bottom flask.

-

Add TBATB (1.05 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature (20-25°C).

-

Monitor the progress of the reaction by TLC. The disappearance of the starting material and the formation of the product can be observed. The orange-red color of the tribromide will also fade.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted bromine and HBr.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure para-brominated aromatic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol [organic-chemistry.org]

- 4. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

Application Notes and Protocols: Tetrabutylammonium Bromide (TBAB) in the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrabutylammonium Bromide (TBAB), a versatile phase-transfer catalyst, in the synthesis of various biologically significant heterocyclic compounds. While the initial query specified "Tetrabutylammonium Dibromochloride," our extensive literature review indicates that Tetrabutylammonium Bromide (TBAB) is the widely utilized and documented reagent for these transformations. TBAB has emerged as an efficient, cost-effective, and often environmentally benign catalyst for the synthesis of a wide array of bioactive heterocycles, including quinoxalines, pyrazoles, and benzothiazoles.[1][2][3][4] Its utility in promoting reactions between reactants in different phases makes it a valuable tool in modern organic synthesis and drug discovery.[1]

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active molecules with antibacterial, anticancer, and anti-inflammatory properties.[5][6] TBAB has been effectively employed as a catalyst in the synthesis of quinoxaline derivatives, particularly in transfer hydrogenation reactions.[7]

Quantitative Data for TBAB-Catalyzed Transfer Hydrogenation of Quinoxalines[7]

| Entry | Substrate (Quinoxaline Derivative) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Quinoxaline | 5 | THF | 60 | 12 | 97 |

| 2 | 2-Methylquinoxaline | 5 | THF | 60 | 12 | 95 |

| 3 | 2,3-Dimethylquinoxaline | 5 | THF | 60 | 12 | 96 |

| 4 | 2-Phenylquinoxaline | 5 | THF | 60 | 24 | 85 |

| 5 | 6-Nitroquinoxaline | 5 | THF | 60 | 36 | 72 |

| 6 | 6-Chloroquinoxaline | 5 | THF | 60 | 24 | 88 |

Experimental Protocol: TBAB-Catalyzed Transfer Hydrogenation of Quinoxaline[7]

-

To a stirred solution of quinoxaline (1.0 mmol) in anhydrous THF (5 mL) in a sealed tube, add Tetrabutylammonium Bromide (TBAB) (0.05 mmol, 5 mol%).

-

Add pinacolborane (HBpin) (2.0 mmol) dropwise to the mixture at room temperature.

-

Seal the tube and heat the reaction mixture to 60°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12-36 hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water (5 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydroquinoxaline.

Caption: Workflow for the synthesis of tetrahydroquinoxalines.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. While specific protocols for TBAB-catalyzed pyrazole synthesis are less commonly reported as standalone methods, TBAB is utilized in multicomponent reactions that can lead to pyrazole-containing scaffolds. For instance, TBAB can act as a phase-transfer catalyst in reactions involving precursors that can subsequently cyclize to form pyrazoles.

Quantitative Data for a Representative TBAB-Catalyzed Multicomponent Reaction

A representative example of a TBAB-catalyzed reaction that can be adapted for pyrazole synthesis is the Hantzsch pyridine (B92270) synthesis, which shares mechanistic similarities with some pyrazole syntheses.

| Entry | Aldehyde | β-Ketoester | Ammonia Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium (B1175870) acetate | TBAB (10 mol%) | Ethanol | Reflux | 4 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | TBAB (10 mol%) | Ethanol | Reflux | 5 | 90 |

| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | TBAB (10 mol%) | Ethanol | Reflux | 3 | 95 |

Experimental Protocol: General Procedure for TBAB-Catalyzed Condensation Reactions

-

In a round-bottom flask, combine the aldehyde (1 mmol), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and a nitrogen source (e.g., hydrazine (B178648) hydrate (B1144303) for pyrazole synthesis, 1 mmol).

-

Add Tetrabutylammonium Bromide (TBAB) (0.1 mmol, 10 mol%) and the appropriate solvent (e.g., ethanol, 10 mL).

-

Stir the reaction mixture at the specified temperature (e.g., reflux).

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry to obtain the pure product.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Caption: Generalized pathway for heterocycle synthesis.

Synthesis of Benzothiazole (B30560) Derivatives

Benzothiazoles are a vital class of heterocyclic compounds found in numerous clinically used drugs, exhibiting activities such as anticancer, antimicrobial, and anticonvulsant effects. The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenol (B119425) with various aldehydes or carboxylic acid derivatives. While other catalysts are also employed, TBAB can facilitate this reaction, particularly under solvent-free or aqueous conditions, aligning with the principles of green chemistry.[8][9][10]

Quantitative Data for Synthesis of 2-Substituted Benzothiazoles

Data presented here is a composite from various methods for benzothiazole synthesis, illustrating typical yields. Specific examples using TBAB under optimized conditions would follow similar trends.

| Entry | Aldehyde/Carboxylic Acid Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Cetyltrimethyl Ammonium Bromide (CTAB) | Water | Reflux | 2 | 92 |

| 2 | 4-Methoxybenzaldehyde | CTAB | Water | Reflux | 2.5 | 95 |

| 3 | 2-Nitrobenzaldehyde | CTAB | Water | Reflux | 3 | 88 |

| 4 | Phenylacetic acid | (Not specified) | (Not specified) | (Not specified) | (Not specified) | 85-95 |

Experimental Protocol: General Procedure for the Synthesis of 2-Arylbenzothiazoles

-

A mixture of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) is prepared in the chosen solvent (e.g., water or ethanol, 10 mL) or under solvent-free conditions.

-

Tetrabutylammonium Bromide (TBAB) (0.1 mmol, 10 mol%) is added to the mixture.

-

The reaction mixture is stirred at the designated temperature (e.g., reflux) for the required time.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with water and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.

Caption: Role of TBAB in phase-transfer catalysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source [organic-chemistry.org]

- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. [PDF] Eco-friendly synthesis of 2-substituted benzothiazoles catalyzed by cetyltrimethyl ammonium bromide (CTAB) in water | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Phase Transfer Catalysis with Tetrabutylammonium Halides

For Researchers, Scientists, and Drug Development Professionals